Tert-butyl 2-oxoimidazolidine-4-carboxylate
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Overview
Description
Tert-butyl 2-oxoimidazolidine-4-carboxylate is an organic compound with the molecular formula C8H14N2O3. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-oxoimidazolidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with 2-oxoimidazolidine-4-carboxylic acid. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxoimidazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert it into different imidazolidine compounds with altered functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-4-carboxylic acid derivatives, while reduction can produce various imidazolidine compounds with different substituents .
Scientific Research Applications
Tert-butyl 2-oxoimidazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxoimidazolidine-4-carboxylate: Known for its versatility in organic synthesis.
This compound derivatives: These compounds have similar structures but different functional groups, leading to varied chemical and biological properties.
Other imidazolidine derivatives: These include compounds like imidazolidine-2,4-dione and imidazolidine-4-carboxylic acid, which share the imidazolidine core but differ in their substituents and reactivity
Uniqueness
This compound is unique due to its specific tert-butyl and oxo functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential for biological activity make it a valuable compound in research and industry .
Properties
IUPAC Name |
tert-butyl 2-oxoimidazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-6(11)5-4-9-7(12)10-5/h5H,4H2,1-3H3,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQFQBITGIQPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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